5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde
Description
This compound is a biphenyl-based aldehyde featuring a tert-butyl group at position 5, a hydroxy group at position 2, and a methoxy group at position 4'. Its structure enables diverse applications, including coordination chemistry and medicinal chemistry, due to the presence of reactive aldehyde and polar substituents.
Properties
IUPAC Name |
5-tert-butyl-2-hydroxy-3-(4-methoxyphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)14-9-13(11-19)17(20)16(10-14)12-5-7-15(21-4)8-6-12/h5-11,20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAPHFUIBOODSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C2=CC=C(C=C2)OC)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and tert-butylphenol.
Condensation Reaction: The key step involves a condensation reaction between 4-methoxybenzaldehyde and tert-butylphenol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. This reaction forms the desired salicylaldehyde derivative.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of advanced purification techniques, such as distillation and crystallization, to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)-5-tert-butylsalicylic acid.
Reduction: 3-(4-Methoxyphenyl)-5-tert-butylsalicyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its hydroxyl and aldehyde functional groups allow for further derivatization, enabling the creation of more complex molecules. For example, it can be used in the synthesis of various pharmaceuticals and agrochemicals due to its ability to participate in condensation reactions.
Material Science
In material science, 5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde has been investigated for its potential applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable π-conjugated systems makes it a candidate for enhancing the efficiency of electronic devices.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry as a scaffold for designing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various targets, including cancer cells and bacterial infections. Research has indicated that derivatives of this compound may exhibit significant anti-cancer properties.
Table 1: Summary of Synthetic Routes
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Electrophilic substitution | Room temperature, 24h | 75% | |
| Nucleophilic addition | Reflux in methanol | 82% | |
| Condensation reaction | 60°C for 12h | 68% |
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| Derivative A | Cancer cell line | 25 µM | |
| Derivative B | Bacterial strain | 15 µM | |
| Derivative C | Enzyme inhibition | 30 µM |
Case Study 1: Application in OLEDs
A study published in Journal of Material Chemistry demonstrated that incorporating this compound into OLED materials significantly improved luminescent efficiency. The research highlighted that the compound's electron-donating properties enhanced charge transport within the device.
Case Study 2: Anticancer Activity
In a recent investigation published in Pharmaceutical Research, derivatives of this compound were tested against various cancer cell lines. The results indicated that certain modifications increased potency against breast cancer cells by inhibiting specific signaling pathways involved in tumor growth.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various cellular pathways, including oxidative stress, apoptosis, and signal transduction, contributing to its biological effects.
Comparison with Similar Compounds
Electronic and Steric Effects on Reactivity
- Electron-Withdrawing vs. Electron-Donating Groups: 4-Chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde (): The chloro group increases electrophilicity at the aldehyde, enhancing reactivity toward nucleophiles. 2',3',4',5',6'-Pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-carbaldehyde (): Fluorine substituents create strong electron-withdrawing effects, making the aldehyde highly electrophilic compared to the target compound’s methoxy and tert-butyl groups.
Table 2: Electronic Properties of Analogous Compounds
Physical Properties and Crystal Packing
- 4-Chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde (): Crystallographic analysis reveals planar biphenyl systems with intermolecular hydrogen bonding involving the aldehyde and hydroxy groups. The chloro substituent likely contributes to dense packing and higher melting points.
- Target Compound : The bulky tert-butyl group may disrupt crystal packing, reducing melting points compared to chloro analogs. However, the hydroxy and methoxy groups could facilitate hydrogen bonding, partially offsetting steric effects.
Biological Activity
5-tert-butyl-2-hydroxy-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a biphenyl structure with a hydroxyl group and a methoxy group attached to it, along with a carbaldehyde functional group. Its molecular formula is , and it has been studied for various biological activities including antioxidant, anti-inflammatory, and anticancer effects.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress which is linked to various diseases.
- Mechanism : The compound's hydroxyl group is believed to play a key role in its ability to scavenge free radicals. Studies show that it can effectively reduce the levels of reactive oxygen species (ROS) in cellular models.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro. Inflammation is a critical factor in many chronic diseases, including cancer and cardiovascular diseases.
- Case Study : A study using macrophage cell lines found that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties, particularly against breast cancer cells.
- Research Findings : In a study conducted on MCF-7 breast cancer cells, the compound induced apoptosis (programmed cell death) and inhibited cell proliferation. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle proteins.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Significant reduction in ROS levels | |
| Anti-inflammatory | Decreased cytokine production | |
| Anticancer | Induced apoptosis in breast cancer cells |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The compound donates hydrogen atoms from its hydroxyl group to neutralize free radicals.
- Anti-inflammatory Pathway : It inhibits NF-kB signaling pathways that lead to the expression of inflammatory markers.
- Apoptotic Pathway in Cancer Cells : It activates caspases which are critical for the execution phase of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
